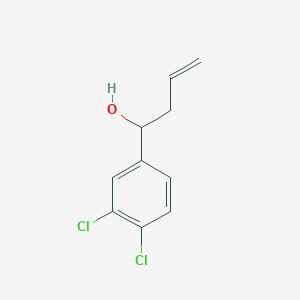

1-(3,4-Dichlorophenyl)but-3-en-1-ol

Description

Contextualization within Organic Synthesis

Homoallylic alcohols are organic compounds that contain a hydroxyl group on a carbon atom that is two carbons away from a carbon-carbon double bond. They are valuable intermediates in organic synthesis, serving as precursors to a wide array of other functional groups and molecular frameworks. rsc.org The synthesis of homoallylic alcohols is a fundamental transformation, often achieved through the reaction of carbonyl compounds with allylmetal reagents. tandfonline.comresearchgate.nettandfonline.com One of the most common methods is the Barbier-Grignard reaction, which involves the in-situ formation of an organometallic reagent that then adds to a carbonyl group. tandfonline.comresearchgate.nettandfonline.com These alcohols can undergo various reactions, including oxidation to the corresponding carbonyl compounds, epoxidation, and rearrangement reactions. nih.govwikipedia.org

Significance of Dichlorophenyl Moieties in Chemical Research

The presence of a dichlorophenyl group in a molecule can significantly influence its physical, chemical, and biological properties. Chlorine is a common halogen found in many pharmaceutical drugs and is known to impact a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The 3,4-dichlorophenyl substitution pattern, in particular, is found in a number of biologically active molecules. For instance, it is a key structural feature in the insecticide fluralaner (B1663891) and has been incorporated into compounds investigated for their potential as D1 positive allosteric modulators. nih.govacs.org The electronic and steric effects of the chlorine atoms can alter the reactivity of the aromatic ring and adjacent functional groups.

Overview of But-3-en-1-ol Derivatives in Synthetic Transformations

But-3-en-1-ol and its derivatives are versatile building blocks in organic synthesis. chemicalbook.com The terminal alkene and the primary alcohol functionalities allow for a variety of chemical modifications. chemicalbook.com For example, the double bond can participate in addition reactions, while the hydroxyl group can be oxidized or converted into other functional groups. The synthesis of but-3-en-1-ol itself can be achieved through several routes, including the reaction of propylene (B89431) with formaldehyde (B43269) or the hydrogenation of 3-butyn-1-ol. google.comgoogle.com Derivatives of but-3-en-1-ol are employed in the synthesis of complex molecules, including natural products and pharmaceuticals.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)but-3-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h2,4-6,10,13H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKECYPLFPZDELH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC(=C(C=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Properties of 1 3,4 Dichlorophenyl but 3 En 1 Ol

The synthesis of 1-(3,4-dichlorophenyl)but-3-en-1-ol typically involves the reaction of 3,4-dichlorobenzaldehyde (B146584) with an allylmetallic reagent. A common laboratory-scale synthesis utilizes the Barbier-type reaction conditions, where a mixture of an allyl halide (like allyl bromide) and the aldehyde are added to a metal such as magnesium or zinc. tandfonline.comresearchgate.nettandfonline.comorganic-chemistry.org This method generates the corresponding homoallylic alcohol in good yield.

A nickel-catalyzed arylative substitution of homoallylic alcohols has been reported as a method to generate allylic arenes, where this compound could be a potential starting material. nih.govrsc.org Another synthetic approach involves the copper-catalyzed reductive functionalization of 1,3-dienes using water as a hydrogen atom donor, which can produce related structures. rsc.org

Below is a data table summarizing some of the key properties of the related amine, 1-(3,4-Dichlorophenyl)but-3-en-1-amine. Data for the alcohol is not as readily available in public databases.

| Property | Value | Source |

| Molecular Formula | C10H11Cl2N | PubChem nih.gov |

| Molecular Weight | 216.10 g/mol | PubChem nih.gov |

| XLogP3 | 3.8 | PubChem nih.gov |

| Exact Mass | 215.0268547 Da | PubChem nih.gov |

Chemical Transformations of 1 3,4 Dichlorophenyl but 3 En 1 Ol

Strategies for Carbon-Carbon Bond Formation

The creation of the carbon framework of this compound is a critical step in its synthesis. This is primarily achieved through reactions that form a new carbon-carbon bond, linking the dichlorophenyl group to the butenyl chain.

Coupling Reactions in the Construction of the this compound Framework

Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. sigmaaldrich.com While direct coupling of a dichlorophenyl-metal species with a butenyl halide or equivalent is a plausible route, the more common and well-documented approach involves the addition of an organometallic reagent to an aldehyde. This strategy is central to many synthetic plans.

A prevalent method involves the reaction of an organometallic reagent with 3,4-dichlorobenzaldehyde (B146584). lookchem.comchemicalbook.comsigmaaldrich.com For instance, the use of Grignard reagents, such as allylmagnesium bromide, allows for the direct formation of the carbon skeleton of the target molecule. tandfonline.com The nucleophilic allyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of 3,4-dichlorobenzaldehyde, and subsequent workup yields the desired homoallylic alcohol.

Nickel-catalyzed coupling reactions have also been shown to be effective for sp3-sp3 carbon bond formation, often utilizing organomagnesium reagents in the presence of a nickel catalyst and an additive like 1,3-butadiene (B125203) to stabilize the active catalytic species. illinois.edu This approach could potentially be adapted for the synthesis of this compound.

Allylation and Related Olefination Processes

Allylation reactions are a cornerstone in the synthesis of homoallylic alcohols. A primary method involves the addition of an allyl nucleophile to an aldehyde. The reaction of 3,4-dichlorobenzaldehyde with an allyl organometallic reagent, such as allyltributylstannane (B1265786) or allyl bromide in the presence of a reducing metal like zinc or indium, is a direct route to this compound. rsc.org

The Nozaki-Hiyama-Kishi (NHK) reaction, which employs a chromium(II) salt, is another powerful method for the allylation of aldehydes. tandfonline.com This reaction is known for its high chemoselectivity and tolerance of various functional groups, making it a suitable option for substrates like 3,4-dichlorobenzaldehyde.

Functional Group Interconversions Leading to the Alcohol Moiety

In some synthetic strategies, the alcohol functionality is introduced through the reduction of a corresponding ketone. For example, 1-(3,4-dichlorophenyl)-3-buten-1-one can be synthesized and subsequently reduced to the target alcohol. This reduction can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride.

Stereoselective Synthesis Approaches

Controlling the stereochemistry at the newly formed chiral center in this compound is a crucial aspect of its synthesis, particularly for applications where a single enantiomer is required.

Enantioselective and Diastereoselective Synthesis

The enantioselective synthesis of homoallylic alcohols can be achieved by using chiral catalysts or auxiliaries. rsc.orgnih.gov For instance, the allylation of aldehydes can be rendered enantioselective by employing a chiral Lewis acid catalyst to activate the aldehyde, thereby directing the approach of the allyl nucleophile. rsc.org Catalytic systems based on indium(III) triflate and a chiral PYBOX ligand have been shown to provide homoallylic alcohols with moderate to high enantioselectivities. rsc.org

Diastereoselective approaches are relevant when a substrate already contains a chiral center and a new one is being created. While not directly applicable to the synthesis of this compound from achiral precursors, the principles of diastereoselection are fundamental in more complex syntheses where this moiety might be a fragment.

Chiral Auxiliary and Catalyst-Controlled Methodologies

The use of chiral auxiliaries attached to either the aldehyde or the allyl nucleophile is a classic strategy for stereocontrol. vanderbilt.edu After the stereoselective bond-forming reaction, the auxiliary can be removed to yield the enantiomerically enriched product.

More modern approaches rely on chiral catalysts, which can be more atom-economical. nih.gov Rhodium-catalyzed asymmetric arylation of allylic compounds and copper-catalyzed enantioselective allylic substitutions with alkylboron reagents are examples of such methods that can produce chiral homoallylic alcohols with high enantiomeric excess. researchgate.net Chiral phosphoric acids have also been utilized as catalysts in the enantioselective allylation of aldehydes. acs.org These catalytic methods offer a powerful means to access specific stereoisomers of this compound.

Reactions Involving the Allylic Alcohol Functionality

The allylic alcohol group is a versatile functional group that can participate in a variety of chemical reactions. Its reactivity is centered on the hydroxyl (-OH) group and the adjacent carbon atom.

The hydroxyl group of an allylic alcohol can exhibit both nucleophilic and electrophilic character. acs.orglibguides.com The oxygen atom, with its lone pairs of electrons, is inherently nucleophilic and can attack electrophilic species. libguides.com Conversely, the hydroxyl group can be converted into a good leaving group, rendering the carbon atom to which it is attached electrophilic and susceptible to attack by nucleophiles. researchgate.net

This activation is often achieved through protonation by Brønsted or Lewis acids, or through coordination to metal catalysts. researchgate.netjst.go.jp Once activated, the compound can undergo nucleophilic substitution reactions, proceeding through either an SN1 or SN2-type mechanism. researchgate.net These substitutions can sometimes be accompanied by an allylic shift, where the double bond migrates, leading to a rearranged product. wikipedia.org

A common strategy to facilitate nucleophilic substitution is the conversion of the hydroxyl group into a better leaving group, such as a mesylate or tosylate. For instance, a similar compound, 1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethanol, is readily converted to its mesylate by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine. tandfonline.com This transformation makes the carbinol carbon highly electrophilic and primed for subsequent nucleophilic attack.

Under certain catalytic conditions, the allylic alcohol can undergo a 1,3-transposition, where the hydroxyl group and a hydrogen atom on the third carbon effectively switch places. iastate.edu Catalysts like methyltrioxorhenium (MTO) can facilitate this equilibrium, with the final product ratio depending on the relative stability of the isomeric alcohols. iastate.edu For aromatic allylic alcohols, the isomer that allows for greater conjugation with the phenyl ring is often favored. iastate.edu

The secondary alcohol functionality in this compound can be readily oxidized to the corresponding ketone. In a redox reaction, the alcohol acts as the reducing agent, and its oxidation state increases. libretexts.org This transformation is a common synthetic operation. For example, the structurally similar (S)-1-(3,4-dichlorophenyl)propan-1-ol can be oxidized to form the ketone, (3,4-dichlorophenyl)propan-1-one. Conversely, the parent compound, this compound, is often synthesized via the reduction of its corresponding ketone, 1-(3,4-dichlorophenyl)but-3-en-1-one. This reduction can be achieved using various reducing agents, such as sodium borohydride or lithium aluminum hydride.

A specific example of an oxidative transformation involves the reaction of α,α-diaryl allylic alcohols with AgSCF₃ and an oxidant like K₂S₂O₈. rsc.org This process results in an oxidative radical reaction that generates α-aryl-β-trifluoromethylthiolated ketones, demonstrating a tandem oxidation and rearrangement. rsc.org

| Reaction Type | Reactant | Reagent(s) | Product | Reference |

| Oxidation | (S)-1-(3,4-Dichlorophenyl)propan-1-ol | Oxidizing Agent | (3,4-Dichlorophenyl)propan-1-one | |

| Reduction | 1-(3,4-Dichlorophenyl)-2-methylpropan-1-one | Lithium Aluminum Hydride | 1-(3,4-Dichlorophenyl)-2-methylpropan-1-ol | benchchem.com |

Reactions Involving the Terminal Alkene Moiety

The terminal carbon-carbon double bond is an electron-rich region, making it a nucleophile that readily undergoes addition reactions. msu.eduscienceready.com.au

The terminal alkene can participate in a wide array of addition reactions. The addition of strong Brønsted acids like HCl or HBr proceeds via an electrophilic addition mechanism, typically following Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (the one with more hydrogen atoms) and the halide adds to the internal carbon. msu.edulibretexts.org This process involves the formation of a carbocation intermediate, which can sometimes undergo rearrangement to a more stable carbocation before being intercepted by the nucleophile. masterorganicchemistry.commasterorganicchemistry.com

As a homoallylic alcohol, this compound is an ideal substrate for the Prins reaction and its variants. cdnsciencepub.comorganic-chemistry.org The classic Prins reaction involves an acid-catalyzed cyclization between an alkene and an aldehyde. In this case, the intramolecular hydroxyl group can act as the nucleophile that traps the intermediate carbocation formed after the alkene attacks a protonated aldehyde. This leads to the formation of substituted tetrahydropyran (B127337) rings. organic-chemistry.org

A particularly powerful extension is the Prins-Ritter reaction , a one-pot, three-component tandem reaction. cdnsciencepub.comresearchgate.net In this sequence, the homoallylic alcohol reacts with an aldehyde in the presence of a strong acid and a nitrile (commonly acetonitrile). The reaction proceeds through a Prins cyclization to form a cyclic carbocation, which is then trapped by the nitrile in a Ritter reaction. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis yields a 4-amidotetrahydropyran derivative. cdnsciencepub.com For example, the reaction of but-3-en-1-ol with 4-chlorobenzaldehyde (B46862) in acetonitrile, catalyzed by cerium(IV) sulfate, produces the corresponding cis-4-acetamidotetrahydropyran in good yield. cdnsciencepub.com

| Reaction Name | Substrates | Catalyst/Solvent | Key Intermediate | Product Type | Reference |

| Prins-Ritter Reaction | Homoallylic alcohol, Aldehyde, Nitrile | Brønsted or Lewis Acid | Cyclic Carbocation / Nitrilium Ion | 4-Amidotetrahydropyran | cdnsciencepub.comresearchgate.netrsc.org |

Specific research on the polymerization or oligomerization of this compound is not extensively documented in the surveyed literature. However, the terminal alkene group is structurally capable of participating in polymerization reactions under suitable conditions. Allyl compounds can be challenging to polymerize directly due to the stability of the allylic radical formed during radical polymerization, which can lead to chain termination or transfer. However, allyl alcohol itself serves as a precursor for various polymerizable esters, such as diallyl phthalate. wikipedia.org It is conceivable that this compound could be similarly derivatized into a monomer for polymerization or used in copolymerization reactions with other vinyl monomers.

Reactions Involving the Dichlorophenyl Substituent

The 3,4-dichlorophenyl group is generally the most stable and least reactive part of the molecule under typical synthetic conditions. The two chlorine atoms are strong electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic aromatic substitution. Any such substitution would be directed to the positions ortho and para to the existing substituents, but would require harsh reaction conditions.

The primary role of the dichlorophenyl group is often electronic. Its electron-withdrawing nature increases the acidity of the benzylic proton and influences the stability of nearby cationic intermediates. For example, in the Claisen-Schmidt condensation to form 4-(3,5-dichlorophenyl)but-3-en-2-one, the dichloro substituents enhance the electrophilicity of the aldehyde's carbonyl group through inductive effects, thereby accelerating the reaction. benchchem.com

While direct substitution on the ring is difficult, the entire aryl group can participate in certain transformations. In a notable example of a radical-mediated reaction, α,α-diaryl allylic alcohols containing a 3,4-disubstituted-phenyl group were shown to selectively undergo migration of this aryl group. rsc.org This indicates that under specific, typically radical-based conditions, the dichlorophenyl moiety can be involved in skeletal rearrangements.

Electrophilic Aromatic Substitution

The 3,4-dichlorophenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for functionalizing aromatic rings. researchgate.netminia.edu.egksu.edu.sa The outcome of such reactions is dictated by the directing and activating or deactivating effects of the substituents already present on the benzene (B151609) ring. wikipedia.orgorganicchemistrytutor.comminia.edu.eg

In this molecule, the two chlorine atoms are electron-withdrawing groups due to their high electronegativity, which deactivates the ring towards electrophilic attack compared to unsubstituted benzene. wikipedia.orgminia.edu.eg However, through resonance, they can donate a lone pair of electrons to the ring, which directs incoming electrophiles to the ortho and para positions relative to themselves. wikipedia.orgpressbooks.pub The but-3-en-1-ol substituent, being an alkyl group with a hydroxyl functionality, is generally considered an activating group and an ortho, para-director.

The combined directing effects of the two chlorine atoms and the but-3-en-1-ol substituent determine the regioselectivity of electrophilic substitution. The positions ortho to the but-3-en-1-ol group are C2 and C6. The positions ortho and para to the chlorine at C3 are C2, C4 (already substituted), and C5. The positions ortho and para to the chlorine at C4 are C3 (already substituted), and C5. Therefore, electrophilic attack is most likely to occur at positions C2, C5, and C6 of the phenyl ring. Steric hindrance may influence the distribution of the resulting isomers.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. minia.edu.egnumberanalytics.com For instance, nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the ring. ksu.edu.sa The precise location of substitution would depend on the specific reaction conditions and the interplay of the electronic and steric effects of the substituents. Research on the FeCl₃-catalyzed arylation of C₆₀F₁₈ has demonstrated the reaction with 3,4-dichlorophenyl groups, indicating the feasibility of such substitutions. nih.govresearchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position on Phenyl Ring | Influence of Substituents | Predicted Reactivity |

| C2 | ortho to the but-3-en-1-ol group (activating), ortho to the C3-chloro group (deactivating, o,p-directing) | Favorable |

| C5 | meta to the but-3-en-1-ol group, ortho to the C4-chloro group (deactivating, o,p-directing) | Favorable |

| C6 | ortho to the but-3-en-1-ol group (activating), meta to the C3-chloro group | Possible |

Cross-Coupling Reactions on the Aryl Halide

The two chlorine atoms on the aromatic ring of this compound serve as handles for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.orgmt.com This would allow for the introduction of a wide range of alkyl, alkenyl, or aryl groups at the chlorinated positions. Studies on dichlorobenzene derivatives have shown the feasibility of such couplings, with potential for selective mono- or di-substitution depending on the reaction conditions and the relative reactivity of the C-Cl bonds. nih.gov

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. nih.govdiva-portal.orgmdpi.com This would enable the extension of the conjugated system of the molecule. While reactions with aryl chlorides can be more challenging than with bromides or iodides, successful Heck couplings of chlorobenzenes have been reported. scirp.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.orgacs.orgbeilstein-journals.org This transformation would introduce an alkynyl moiety onto the dichlorophenyl ring.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting the aryl chloride with a primary or secondary amine in the presence of a base. rsc.orgorganic-chemistry.orgwikipedia.orgnih.govrsc.org This would lead to the formation of arylamine derivatives of the parent molecule.

For 1,2-dichlorobenzene, which is structurally related to the substitution pattern of the target molecule, selective cross-coupling reactions have been developed. For instance, highly ortho-selective cross-coupling of dichlorobenzene derivatives with Grignard reagents has been achieved using specific palladium/phosphine (B1218219) catalyst systems. nih.govacs.org This suggests that selective functionalization of one of the two chlorine atoms in this compound could be possible with appropriate catalyst and ligand selection.

Table 2: Potential Cross-Coupling Reactions on this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl-, Alkenyl-, or Alkyl-substituted dichlorophenyl derivative |

| Heck Reaction | Alkene | Pd(0) complex (e.g., Pd(OAc)₂), Ligand, Base (e.g., Et₃N) | Alkenyl-substituted dichlorophenyl derivative |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) complex, Cu(I) salt (e.g., CuI), Base (e.g., Amine) | Alkynyl-substituted dichlorophenyl derivative |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(0) complex, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Arylamine derivative |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. The homoallylic alcohol moiety in this compound makes it a suitable substrate for certain types of MCRs, most notably the Prins-Ritter reaction. researchgate.netacs.orgnih.govresearchgate.net

The Prins-Ritter reaction is a three-component reaction involving a homoallylic alcohol, a carbonyl compound (aldehyde or ketone), and a nitrile. researchgate.netacs.orgresearchgate.net The reaction is typically catalyzed by a Lewis or Brønsted acid. The proposed mechanism involves the acid-catalyzed generation of an oxocarbenium ion from the aldehyde, which then undergoes a Prins cyclization with the homoallylic alcohol to form a tetrahydropyranyl carbocation intermediate. This intermediate is then trapped by the nitrile in a Ritter-type reaction, which after hydrolysis, yields a 4-amidotetrahydropyran derivative.

Given that this compound is a homoallylic alcohol, it is expected to participate in Prins-Ritter reactions with various aldehydes and nitriles to generate highly substituted 4-amidotetrahydropyran structures. The 3,4-dichlorophenyl group would be located at the 2-position of the resulting tetrahydropyran ring. Such reactions often proceed with high diastereoselectivity, leading to the formation of complex heterocyclic scaffolds in a single step. researchgate.netacs.orgnih.gov

Other MCRs involving allylic alcohols have also been developed, which could potentially be adapted for this compound. rsc.orgnih.govorganic-chemistry.orgdiva-portal.orgcore.ac.uk These reactions highlight the potential of this compound as a building block for the rapid generation of molecular diversity.

Table 3: Predicted Outcome of Prins-Ritter Reaction with this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst (Typical) | Product Scaffold |

| This compound | Aldehyde (R-CHO) | Nitrile (R'-CN) | Lewis or Brønsted Acid | 4-Acylamino-2-(3,4-dichlorophenyl)-6-substituted-tetrahydropyran |

Spectroscopic Characterization Methodologies in the Elucidation of 1 3,4 Dichlorophenyl but 3 En 1 Ol Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual protons and carbons, allowing for the elucidation of the molecular framework and stereochemistry.

In the ¹H NMR spectrum of 1-(3,4-dichlorophenyl)but-3-en-1-ol, each set of non-equivalent protons generates a distinct signal. The chemical shift (δ) of these signals is influenced by the electronic environment of the protons. The electron-withdrawing nature of the dichlorophenyl ring is expected to deshield the aromatic protons, causing them to resonate at a lower field (higher ppm values).

The protons on the butenyl side chain exhibit characteristic splitting patterns due to spin-spin coupling with neighboring protons. The methine proton (H-1) adjacent to the hydroxyl group and the aromatic ring would likely appear as a triplet or a doublet of doublets. The methylene (B1212753) protons (H-2) would show complex splitting due to coupling with both the methine proton (H-1) and the vinyl protons (H-3 and H-4). The terminal vinyl protons (H-4) would present as distinct signals, with characteristic cis and trans coupling constants to the H-3 proton. The hydroxyl proton typically appears as a broad singlet, although its chemical shift and multiplicity can be solvent-dependent.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic H | 7.2-7.5 | m | - |

| Vinylic H-3 | 5.7-5.9 | ddt | J ≈ 17, 10, 7 |

| Vinylic H-4 (trans) | 5.1-5.3 | d | J ≈ 17 |

| Vinylic H-4 (cis) | 5.0-5.2 | d | J ≈ 10 |

| Methine H-1 | 4.6-4.8 | t or dd | J ≈ 6-7 |

| Methylene H-2 | 2.4-2.6 | m | - |

| Hydroxyl OH | 1.8-3.5 | br s | - |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

The aromatic carbons will resonate in the typical downfield region of 120-150 ppm. The two carbons bearing chlorine atoms will be further downfield due to the deshielding effect of the halogens. The carbon attached to the hydroxyl group (C-1) is expected to appear in the range of 70-80 ppm. The sp² hybridized carbons of the vinyl group will be found between 115 and 140 ppm, while the sp³ hybridized methylene carbon (C-2) will be at a higher field.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary, C-Cl) | 130-135 |

| Aromatic C (quaternary) | 140-145 |

| Aromatic CH | 125-130 |

| Vinylic CH | 134-138 |

| Vinylic CH₂ | 116-120 |

| Methine C-OH | 70-75 |

| Methylene CH₂ | 40-45 |

Note: These are estimated chemical shifts. Actual values can be influenced by the solvent and other experimental factors.

To unambiguously assign all proton and carbon signals and to determine the stereochemistry of the molecule, advanced 2D-NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum would confirm the connectivity of the butenyl side chain, showing correlations between H-1 and H-2, H-2 and H-3, and H-3 and H-4.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is crucial for establishing the connectivity across quaternary carbons, for instance, linking the protons on the butenyl chain to the carbons of the dichlorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the relative stereochemistry and conformation of the molecule by identifying protons that are close in space. researchgate.net For this compound, NOESY could reveal through-space interactions between the methine proton (H-1) and specific protons on the aromatic ring, providing insights into the preferred conformation around the C1-aryl bond.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group, with the broadening resulting from hydrogen bonding.

C-H Stretches: Absorptions for sp² C-H bonds (aromatic and vinylic) typically appear just above 3000 cm⁻¹, while sp³ C-H stretches (from the methylene group) are found just below 3000 cm⁻¹.

C=C Stretches: The stretching vibration of the alkene C=C double bond is expected to produce a medium-intensity peak around 1640 cm⁻¹. lumenlearning.com Aromatic C=C stretching vibrations will give rise to one or more bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching of the C-O single bond of the alcohol will result in a strong absorption in the 1000-1200 cm⁻¹ range.

C-Cl Stretch: The C-Cl stretching vibrations typically appear in the fingerprint region, usually between 600 and 800 cm⁻¹, and can be useful for confirming the presence of the chloro substituents on the aromatic ring.

Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Alcohol | O-H stretch | 3200-3600 | Strong, Broad |

| Aromatic/Vinylic C-H | C-H stretch | 3010-3100 | Medium |

| Aliphatic C-H | C-H stretch | 2850-2960 | Medium |

| Alkene C=C | C=C stretch | ~1640 | Medium |

| Aromatic C=C | C=C stretch | 1450-1600 | Medium-Weak |

| Alcohol C-O | C-O stretch | 1000-1200 | Strong |

| Aryl Halide | C-Cl stretch | 600-800 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₀H₁₀Cl₂O), the molecular weight is approximately 216.09 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at M, M+2, and M+4, reflecting the natural abundances of ³⁵Cl and ³⁷Cl.

Fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. libretexts.org For this compound, a significant fragment would likely arise from the cleavage of the bond between C-1 and C-2, leading to a stable benzylic cation. The fragmentation pattern would also show peaks corresponding to the loss of the allyl group and cleavage within the dichlorophenyl ring. The base peak, the most intense peak in the spectrum, often corresponds to the most stable fragment ion formed. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique utilized for the precise determination of the elemental composition of a molecule. measurlabs.comfiveable.me Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous assignment of a molecular formula. acs.orgchimia.ch This capability is crucial in the structural elucidation of novel compounds and for confirming the identity of known substances. rsc.org

For this compound, HRMS analysis is instrumental in verifying its elemental composition. The technique measures the exact mass-to-charge ratio (m/z) of the molecular ion. This experimentally determined value can then be compared to the theoretical exact mass calculated from the isotopic masses of the most abundant isotopes of each element in the proposed molecular formula.

The expected molecular formula for this compound is C₁₀H₁₀Cl₂O. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak, with M, M+2, and M+4 peaks appearing in an approximate ratio of 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. HRMS can resolve these isotopic peaks and provide an exact mass for the monoisotopic peak (containing only ¹²C, ¹H, ¹⁶O, and ³⁵Cl), confirming the compound's elemental makeup.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀Cl₂O |

| Calculated Exact Mass [M]⁺ | 216.0109 Da |

| Primary Ionization Mode | Electrospray Ionization (ESI) or Electron Ionization (EI) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, typically from 200 to 800 nm. fiveable.me This absorption corresponds to the excitation of electrons from lower-energy ground states to higher-energy excited states. hnue.edu.vn The transitions of interest in organic molecules primarily involve π and non-bonding (n) electrons being promoted to anti-bonding π* orbitals (π → π* and n → π* transitions). pharmatutor.orglibretexts.org The wavelength of maximum absorption (λmax) provides information about the energy gap between the electronic states and is characteristic of the chromophores present in the molecule. fiveable.me

The structure of this compound contains two principal chromophores: the 3,4-dichlorophenyl group and the carbon-carbon double bond (vinyl group) of the butenyl side chain.

The 3,4-Dichlorophenyl Chromophore : The benzene (B151609) ring is a well-known chromophore that exhibits characteristic π → π* transitions. hnue.edu.vn Unsubstituted benzene shows a very strong absorption band near 200 nm and a weaker, vibrationally-structured band around 255 nm. msu.edu The presence of substituents on the benzene ring alters the energy levels of the π orbitals, typically resulting in a bathochromic shift (a shift to longer wavelengths). shimadzu.com For this compound, the two chlorine atoms and the alkyl group are expected to shift the benzene absorption bands to longer wavelengths compared to unsubstituted benzene.

The Vinyl Chromophore : The isolated carbon-carbon double bond in the but-3-en-1-ol side chain is also a chromophore capable of a π → π* transition. However, the absorption maximum for an unconjugated alkene like ethene occurs around 165-178 nm. lumenlearning.com This wavelength is below the typical operating range of most standard UV-Vis spectrophotometers, so this transition is not expected to be observed.

Therefore, the UV-Vis spectrum of this compound is predicted to be dominated by the electronic transitions of the dichlorinated aromatic ring. The hydroxyl group (-OH) contains non-bonding electrons, but their n → σ* transitions also occur at very short wavelengths, typically below 200 nm. uomustansiriyah.edu.iq Since the aromatic ring and the vinyl group are separated by a saturated carbon atom, they are not in conjugation, and the spectrum is expected to resemble that of a substituted benzene rather than a conjugated system like styrene. uwosh.edu

| Expected λmax | Electronic Transition | Associated Chromophore |

|---|---|---|

| ~210-220 nm | π → π | 3,4-Dichlorophenyl |

| ~260-280 nm | π → π | 3,4-Dichlorophenyl |

Computational Chemistry and Theoretical Investigations of 1 3,4 Dichlorophenyl but 3 En 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. DFT calculations, particularly using functionals like B3LYP, are frequently employed to determine the optimized molecular geometry of compounds similar to 1-(3,4-Dichlorophenyl)but-3-en-1-ol. mdpi.comnih.gov

Furthermore, DFT is used to analyze the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests the molecule is more reactive. The distribution of these frontier orbitals can also predict the most likely sites for electrophilic and nucleophilic attack.

Table 1: Representative DFT-Calculated Structural Parameters for a Phenylalkenol Moiety

| Parameter | Description | Typical Calculated Value |

| C-C (phenyl) | Aromatic carbon-carbon bond length | ~1.39 Å |

| C-Cl | Carbon-chlorine bond length | ~1.74 Å |

| C-O (alcohol) | Carbon-oxygen single bond length | ~1.43 Å |

| O-H (alcohol) | Oxygen-hydrogen single bond length | ~0.96 Å |

| C-C-C-O | Dihedral angle of the butenol (B1619263) chain | Varies with conformation |

Note: This table contains representative values for similar structural motifs and is intended for illustrative purposes.

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While DFT methods are generally more efficient for larger molecules, HF and other correlated ab initio methods (like Møller-Plesset perturbation theory) are valuable for providing benchmark energy calculations and detailed orbital analysis. osti.gov

These methods can be used to calculate the total electronic energy of this compound and analyze the composition of its molecular orbitals. For instance, analyzing the molecular orbitals can reveal the extent of delocalization of electron density from the phenyl ring to the butenol side chain. osti.gov Ab initio calculations are also employed to determine the strength of specific interactions, such as hydrogen bonds, by comparing the energies of different molecular conformations. osti.gov

Conformational Analysis and Energy Landscapes

The flexibility of the butenol side chain in this compound means that the molecule can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

A common technique for this is the Potential Energy Surface (PES) scan. researchgate.netuni-muenchen.de In a PES scan, a specific dihedral angle (for example, the angle describing the rotation around the C-O bond or the C-C bond adjacent to the phenyl ring) is systematically varied in steps, and at each step, the energy of the molecule is calculated after relaxing the remaining geometrical parameters. uni-muenchen.derogue-scholar.org Plotting the energy versus the dihedral angle generates an energy profile that reveals the low-energy (stable) and high-energy (transition state) conformations. researchgate.net This map of conformer stabilities and interconversion barriers constitutes the molecule's energy landscape.

The conformations of this compound are governed by a variety of intramolecular interactions. These can include steric repulsion between bulky groups and more subtle, attractive non-covalent interactions.

Table 2: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Effect |

| Intramolecular Hydrogen Bond | O-H group | Phenyl Ring (π-system) | Stabilizes specific folded conformations |

| Intramolecular Hydrogen Bond | O-H group | Alkene (π-system) | Influences side-chain orientation |

| Steric Repulsion | Phenyl Ring | Butenyl Chain | Destabilizes crowded conformations |

| Dipole-Dipole | C-Cl bonds | O-H group | Affects overall molecular polarity and conformation |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental spectra to confirm molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule, providing valuable support for experimental assignments. The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. gaussian.comnih.gov

The GIAO-DFT method calculates the isotropic magnetic shielding tensors (σ) for each nucleus in the molecule. mdpi.comnih.gov To convert these absolute shielding values into the more familiar chemical shifts (δ), the calculated shielding tensor of a reference compound, typically Tetramethylsilane (TMS), is subtracted from the shielding tensor of the nucleus of interest (σ_ref - σ_iso).

The accuracy of these predictions depends on the chosen DFT functional and basis set. nih.govdntb.gov.ua Comparing the simulated spectrum with the experimental one can help resolve ambiguities in spectral assignments and confirm the proposed structure. Discrepancies between calculated and experimental shifts can also point to specific conformational or solvent effects not fully captured by the computational model.

Table 3: Hypothetical Simulated vs. Experimental ¹H NMR Chemical Shifts (ppm)

| Proton | Functional Group | Simulated δ (ppm) | Experimental δ (ppm) |

| H (aromatic) | C-H on dichlorophenyl ring | 7.20 - 7.50 | 7.25 - 7.55 |

| H (vinyl) | =CH- | 5.75 - 5.95 | 5.80 - 6.00 |

| H (vinyl) | =CH₂ | 5.10 - 5.30 | 5.15 - 5.35 |

| H (carbinol) | CH-OH | 4.60 - 4.80 | 4.65 - 4.85 |

| H (hydroxyl) | -OH | 2.00 - 2.50 | 2.10 - 2.60 |

| H (allyl) | -CH₂- | 2.40 - 2.60 | 2.45 - 2.65 |

Note: This table is for illustrative purposes to show the typical correlation between simulated and experimental NMR data. Actual values would require specific GIAO calculations.

Vibrational Frequency Analysis

Vibrational frequency analysis is a cornerstone of computational chemistry, providing insights into the molecular motion and thermodynamic properties of a compound. By employing quantum mechanical models, typically Density Functional Theory (DFT), the vibrational modes of a molecule can be predicted. These theoretical spectra, corresponding to infrared (IR) and Raman spectroscopy, are invaluable for identifying key functional groups and understanding the molecule's structural dynamics.

For this compound, a theoretical vibrational analysis would reveal characteristic frequencies associated with its distinct structural motifs. The stretching of the hydroxyl (-OH) group is typically observed as a strong, broad band in the IR spectrum, generally in the region of 3200-3600 cm⁻¹. The precise frequency can be influenced by intra- and intermolecular hydrogen bonding.

The dichlorinated phenyl ring exhibits several characteristic vibrations. The C-Cl stretching modes are expected in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations give rise to signals above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring usually appear in the 1400-1600 cm⁻¹ range.

The butenyl side chain also contributes unique vibrational signatures. The C=C stretching of the vinyl group is anticipated around 1640 cm⁻¹, and the =C-H stretching vibrations are expected at frequencies slightly higher than their aromatic counterparts. The C-O stretching of the alcohol group would likely be found in the 1000-1200 cm⁻¹ region.

A potential energy distribution (PED) analysis can be computationally performed to assign the calculated vibrational frequencies to specific atomic motions within the molecule, such as stretching, bending, and torsional modes.

Interactive Data Table: Theoretical Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Theoretical Frequency (cm⁻¹) | Expected IR Intensity |

| O-H Stretch | Hydroxyl | ~3400 | High |

| Aromatic C-H Stretch | Phenyl Ring | ~3100-3000 | Medium |

| Vinyl C-H Stretch | Butenyl Chain | ~3080 | Medium |

| C=C Stretch | Butenyl Chain | ~1640 | Medium |

| Aromatic C=C Stretch | Phenyl Ring | ~1600-1450 | Medium-High |

| C-O Stretch | Alcohol | ~1100 | High |

| C-Cl Stretch | Dichlorophenyl | ~800-600 | High |

Note: These are estimated values and a definitive analysis requires specific computational studies on the target molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental methods alone. By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and determine the activation energies that govern the reaction kinetics.

For this compound, computational modeling could be employed to investigate a variety of potential reactions. For instance, the dehydration of this alcohol to form a conjugated diene could be explored. Theoretical calculations would involve locating the transition state structure for the elimination of a water molecule, likely proceeding through a carbocation intermediate or a concerted E1 or E2-like pathway depending on the reaction conditions. The calculated activation energy for this process would provide an estimate of the reaction rate.

Another area of investigation could be the oxidation of the secondary alcohol to a ketone. Computational models could compare the feasibility of different oxidizing agents and elucidate the stepwise mechanism, including the formation of any intermediate species. The influence of the electron-withdrawing chloro-substituents on the phenyl ring on the reactivity of the alcohol could also be quantified.

Furthermore, the stereoselectivity of reactions involving the chiral center at the alcohol-bearing carbon could be rationalized through computational modeling. By comparing the activation energies for the formation of different stereoisomers, predictions can be made about the likely product distribution, guiding synthetic efforts.

These computational investigations rely on accurate quantum chemical methods to describe the electronic structure of the reacting species. The choice of the theoretical level and basis set is crucial for obtaining reliable results that can be correlated with experimental observations.

Synthetic Utility and Derivative Chemistry of 1 3,4 Dichlorophenyl but 3 En 1 Ol

Role as a Key Intermediate in Complex Molecule Synthesis

1-(3,4-Dichlorophenyl)but-3-en-1-ol serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. The dichlorophenyl moiety is a common feature in many agrochemicals and medicinal agents, imparting specific physicochemical properties such as increased lipophilicity and metabolic stability. The homoallylic alcohol functionality allows for a range of subsequent transformations to build molecular complexity.

One of the primary applications of this intermediate is in the synthesis of substituted naphthalenes and other polycyclic systems. For instance, the compound can be a precursor to 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, a key intermediate in the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline (B1200038) nih.gov. The synthesis typically involves a Friedel-Crafts-type reaction where the alcohol, or a derivative thereof, reacts with a suitable aromatic partner in the presence of a Lewis acid.

Furthermore, the stereocenter at the carbinol carbon allows for the synthesis of chiral molecules. Enantiomerically pure forms of this compound can be obtained through asymmetric synthesis or resolution, and this chirality can be transferred to subsequent products, which is crucial for the development of stereospecific drugs.

Derivatization to Form New Chemical Entities

The reactivity of the hydroxyl and alkene functional groups in this compound allows for a wide array of derivatization reactions, leading to the formation of new chemical entities with potentially novel biological activities.

The hydroxyl group of this compound can be readily converted into ethers and esters through standard synthetic protocols. Etherification, often performed under Williamson ether synthesis conditions, allows for the introduction of various alkyl or aryl groups. organic-chemistry.org These modifications can significantly alter the molecule's polarity and steric bulk, influencing its biological interactions.

Esterification is another common transformation, typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or anhydride. google.comchemguide.co.uk This reaction is often catalyzed by a strong acid. The resulting esters can serve as prodrugs or as intermediates for further functionalization. The synthesis of complex allylic esters can also be achieved through C-H oxidation pathways, offering an alternative to traditional esterification methods. nih.gov

Table 1: Examples of Etherification and Esterification Reactions

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Methyl Iodide, NaH | 1-(3,4-Dichlorophenyl)-1-methoxybut-3-ene | Etherification |

| This compound | Acetic Anhydride, Pyridine | 1-(3,4-Dichlorophenyl)but-3-en-1-yl acetate | Esterification |

| This compound | Benzoyl Chloride, Et3N | 1-(3,4-Dichlorophenyl)but-3-en-1-yl benzoate | Esterification |

The presence of both a hydroxyl group and a double bond in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. Intramolecular cyclization reactions can be triggered under different conditions to form five- or six-membered rings.

For example, acid-catalyzed intramolecular cyclization, such as the Prins cyclization, can lead to the formation of tetrahydropyran (B127337) derivatives. mdpi.com This reaction involves the protonation of the alcohol, followed by the attack of the double bond onto the resulting carbocation. The use of iodine as a catalyst has been shown to be effective for the Prins cyclization of homoallylic alcohols with aldehydes. mdpi.com

Furthermore, oxidative cyclization reactions can be employed to synthesize tetrahydrofuran (B95107) derivatives. Cobalt-mediated intramolecular cyclization of bis-homoallylic alcohols under aerobic conditions is a known method for preparing trans-substituted tetrahydrofurans. thieme-connect.com Palladium-catalyzed cascade reactions involving intramolecular cyclization and allylation have also been developed. acs.org These transformations are valuable in the synthesis of natural products and other complex organic molecules. The synthesis of nitrogen-containing heterocycles can also be achieved through alcohol dehydrogenative coupling reactions. nih.gov

Table 2: Examples of Heterocycle Formation

| Starting Material | Reagents/Conditions | Product | Heterocycle Type |

|---|---|---|---|

| This compound | Formaldehyde (B43269), H+ | 4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-ol | Tetrahydropyran |

| This compound | O2, Co(II) catalyst | 2-(1-(3,4-Dichlorophenyl)ethyl)tetrahydrofuran-3-ol | Tetrahydrofuran |

| This compound | PhNCO, Pd(OAc)2 | 3-(3,4-Dichlorophenyl)-3-hydroxy-1-phenyl-5-vinylpyrrolidin-2-one | Pyrrolidinone |

Development of Novel Synthetic Methodologies Leveraging its Structure

The unique structure of this compound can be leveraged to develop novel synthetic methodologies. For instance, the terminal alkene can participate in various metal-catalyzed cross-coupling reactions, such as the Heck reaction or olefin metathesis, to form more complex unsaturated systems.

The chiral center of the molecule can also be utilized in asymmetric synthesis. For example, the hydroxyl group can direct the stereochemical outcome of reactions on the nearby double bond, such as epoxidation or dihydroxylation. This substrate-controlled diastereoselectivity is a powerful tool in organic synthesis.

Comparative Studies with Analogous Homoallylic Alcohols

The reactivity of this compound can be compared with other homoallylic alcohols to understand the influence of the dichlorophenyl group. The electron-withdrawing nature of the chlorine atoms can affect the acidity of the hydroxyl proton and the nucleophilicity of the double bond.

In reactions involving the formation of a carbocation at the benzylic position, the dichlorophenyl group would be expected to have a destabilizing effect compared to an unsubstituted phenyl group or an electron-donating group. This can influence the rate and regioselectivity of certain reactions. For example, in acid-catalyzed cyclization reactions, the rate of carbocation formation might be slower.

Conversely, in reactions where the dichlorophenyl group acts as a steric hindrance, it can influence the stereochemical outcome of the reaction. The comparison of reaction outcomes with a library of structurally diverse homoallylic alcohols can provide valuable insights into reaction mechanisms and allow for the fine-tuning of reaction conditions for specific synthetic targets.

Table 3: Comparison of Reactivity with Analogous Homoallylic Alcohols

| Homoallylic Alcohol | Relative Rate of Acid-Catalyzed Cyclization | Key Influencing Factor |

|---|---|---|

| 1-Phenylbut-3-en-1-ol | 1.0 | Baseline |

| 1-(4-Methoxyphenyl)but-3-en-1-ol | > 1.0 | Electron-donating group stabilizes carbocation |

| 1-(4-Nitrophenyl)but-3-en-1-ol | < 1.0 | Electron-withdrawing group destabilizes carbocation |

| This compound | < 1.0 | Electron-withdrawing effect of chlorine atoms |

Future Research Directions and Unexplored Avenues

Emerging Synthetic Routes and Catalytic Systems

The synthesis of homoallylic alcohols is a well-established field, yet the quest for more efficient, selective, and sustainable methods continues. For 1-(3,4-dichlorophenyl)but-3-en-1-ol, traditional methods such as the Grignard or Barbier reactions, involving the reaction of 3,4-dichlorobenzaldehyde (B146584) with an allyl organometallic reagent, provide a straightforward approach. However, these methods often lack stereocontrol and can generate significant waste.

Future research should focus on the development and application of novel catalytic systems that offer high enantioselectivity and diastereoselectivity. organic-chemistry.org

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Method | Advantages | Disadvantages | Potential Catalysts/Reagents |

| Grignard Reaction | Readily available starting materials, straightforward procedure. researchgate.netmmu.ac.ukshu.edu | Often not stereoselective, requires anhydrous conditions. mmu.ac.uk | Allylmagnesium bromide, 3,4-dichlorobenzaldehyde. chemcopilot.com |

| Barbier Reaction | One-pot synthesis, can be performed in aqueous media. tcichemicals.comacs.org | Can have variable yields and stereoselectivity. spectroscopyonline.com | Zinc, Indium, or Samarium salts, allyl halide, 3,4-dichlorobenzaldehyde. acs.org |

| Catalytic Asymmetric Allylation | High enantioselectivity, catalytic amounts of chiral ligand. nih.gov | May require more complex and expensive catalysts. | Chiral phosphine (B1218219) ligands with transition metals (e.g., Pd, Ir, Cu). nih.govacs.org |

| Enzyme-Catalyzed Reduction | High stereoselectivity, environmentally friendly. | Substrate scope can be limited. | Alcohol dehydrogenases. acs.org |

Emerging strategies such as dual palladium/photoredox catalysis could provide novel pathways to access this and similar homoallylic alcohols with high levels of control over stereochemistry. chemrxiv.org Furthermore, the use of earth-abundant metal catalysts is a growing area of interest that could lead to more sustainable synthetic routes.

Advanced Spectroscopic Techniques for Enhanced Structural Insights

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While standard 1H and 13C NMR, IR, and mass spectrometry provide fundamental structural information, advanced methods can offer deeper insights into its stereochemistry and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are crucial for unambiguously assigning all proton and carbon signals. For determining the absolute configuration of the chiral center, the use of chiral solvating agents or the formation of diastereomeric derivatives (e.g., Mosher's esters) followed by NMR analysis is a powerful approach. Recent advances in computational NMR prediction could also aid in assigning the correct stereoisomer. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the hydroxyl group (O-H stretch), the carbon-carbon double bond (C=C stretch), and the aromatic ring. The precise positions of the C-Cl stretching vibrations can provide information about the substitution pattern on the phenyl ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. acs.org Electron ionization (EI) mass spectrometry would likely show a molecular ion peak and characteristic fragmentation patterns, including the loss of water and cleavage adjacent to the alcohol and phenyl groups.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Key Features |

| ¹H NMR | Signals for aromatic protons, a multiplet for the methine proton adjacent to the hydroxyl group, multiplets for the methylene (B1212753) and terminal vinyl protons. |

| ¹³C NMR | Signals for the dichlorinated aromatic carbons, the carbinol carbon, and the two sp² carbons of the allyl group. |

| IR (cm⁻¹) | Broad O-H stretch (~3300-3500), C=C stretch (~1640), aromatic C=C stretches (~1470-1600), C-O stretch (~1050-1150), and C-Cl stretches. |

| Mass Spec (EI) | Molecular ion peak, fragments corresponding to loss of H₂O, C₃H₅ (allyl), and cleavage of the C-C bond between the chiral center and the phenyl ring. |

Integration with Machine Learning and Artificial Intelligence for Predictive Modeling

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research. For this compound, these technologies can be applied in several ways:

Predictive Spectroscopy: ML models can be trained on large datasets of spectroscopic information to predict the NMR and IR spectra of new compounds with high accuracy. acs.orgnih.gov This can significantly accelerate the process of structure verification and elucidation.

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to the target molecule, potentially uncovering pathways that a human chemist might overlook. chemcopilot.comkyoto-u.ac.jpengineering.org.cngrace.com These tools can analyze vast reaction databases to identify the most promising disconnections and reaction conditions.

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize the yield and selectivity of the synthesis.

The development of robust predictive models for compounds containing halogen atoms is an active area of research that will directly benefit the study of molecules like this compound.

Exploration of New Chemical Transformations and Reactivity Patterns

The rich functionality of this compound makes it a versatile platform for exploring new chemical transformations.

Reactions of the Alkene: The terminal double bond can undergo a wide range of reactions, including hydrogenation, epoxidation, dihydroxylation, and metathesis, to introduce new functional groups and build molecular complexity.

Reactions of the Alcohol: The secondary alcohol can be oxidized to the corresponding ketone, esterified, or converted into a good leaving group for nucleophilic substitution reactions. libretexts.orgmasterorganicchemistry.commsu.edu The stereochemistry of these transformations would be of particular interest.

Cross-Coupling Reactions: The dichlorophenyl group provides two potential sites for cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The relative reactivity of the two chlorine atoms could be explored.

Intramolecular Reactions: The proximity of the alcohol and alkene functionalities could enable intramolecular cyclization reactions to form substituted tetrahydrofurans or other heterocyclic structures, which are common motifs in biologically active molecules.

Investigating the reactivity of this molecule under various conditions will undoubtedly uncover new and useful chemical transformations, further expanding the synthetic utility of this and related homoallylic alcohols.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(3,4-Dichlorophenyl)but-3-en-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation or modified Friedel-Crafts alkylation. For example, reacting 3,4-dichlorophenylacetone with allyl bromide in the presence of a base (e.g., KOH) under controlled temperature (60–80°C) yields the allylated intermediate. Subsequent reduction using NaBH₄ or catalytic hydrogenation optimizes the hydroxyl group formation. Monitor reaction progress via TLC and adjust solvent polarity (e.g., ethanol/water mixtures) to improve yield .

Q. How can structural characterization of this compound be performed to confirm stereochemistry?

- Methodological Answer : Combine NMR (¹H, ¹³C, and DEPT-135) to resolve the enol configuration and chlorine substituent positions. For crystallographic validation, grow single crystals via slow evaporation in ethanol and analyze using X-ray diffraction (Cu-Kα radiation). Computational validation via density functional theory (DFT) at the B3LYP/6-311G(d,p) level aligns experimental and theoretical spectra .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : The compound is sensitive to light and moisture. Store in amber vials under inert gas (argon/nitrogen) at –20°C. Conduct accelerated stability studies using HPLC to detect degradation products (e.g., oxidation of the allyl group). Use silica gel desiccants in storage containers to mitigate hydrolysis .

Advanced Research Questions

Q. How can molecular docking studies predict the binding interactions of this compound with biological targets?

- Methodological Answer : Use AutoDock Vina for high-throughput docking. Prepare the ligand by optimizing geometry at the PM6 level and assign Gasteiger charges. Define a grid box (20 ų) around the active site of the target protein (e.g., cytochrome P450 enzymes). Run simulations with exhaustiveness = 20 and validate top poses using molecular dynamics (MD) in AMBER. Compare binding affinities to structurally related ureas (e.g., Diuron derivatives) .

Q. What experimental strategies resolve contradictions in reported metabolic pathways of 3,4-dichlorophenyl derivatives?

- Methodological Answer : Use isotope-labeled ¹³C-1-(3,4-Dichlorophenyl)but-3-en-1-ol in biodegradation assays with microbial consortia (e.g., white-rot fungi). Analyze metabolites via LC-HRMS and compare fragmentation patterns to reference standards (e.g., 3,4-dichloroaniline). Cross-validate with in silico metabolic prediction tools like Meteor Nexus to identify plausible pathways and reconcile conflicting data .

Q. How can advanced chromatographic methods differentiate this compound from its structural analogs in environmental samples?

- Methodological Answer : Employ UPLC-MS/MS with a C18 column (2.1 × 100 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile). Use MRM transitions for quantification (e.g., m/z 235 → 162 for the parent ion). Validate specificity by spiking samples with common interferents (e.g., Diuron metabolites) and optimize collision energies to minimize cross-talk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.